Phenyl 3-methylbut-2-enoate Phenyl 3-methylbut-2-enoate
Brand Name: Vulcanchem
CAS No.: 54897-52-8
VCID: VC14400111
InChI: InChI=1S/C11H12O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

Phenyl 3-methylbut-2-enoate

CAS No.: 54897-52-8

Cat. No.: VC14400111

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 3-methylbut-2-enoate - 54897-52-8

Specification

CAS No. 54897-52-8
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name phenyl 3-methylbut-2-enoate
Standard InChI InChI=1S/C11H12O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3
Standard InChI Key FFACJJSUQMXDRE-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=O)OC1=CC=CC=C1)C

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

Phenyl 3-methylbut-2-enoate is systematically named according to IUPAC guidelines as phenyl 3-methylbut-2-enoate, reflecting the esterification of the carboxylic acid group of tiglic acid with the hydroxyl group of phenol. The structure consists of a phenyl group (C6_6H5_5) linked via an oxygen atom to the carbonyl carbon of the tiglate moiety (CH2_2=C(CH3_3)COO–) . The α,β-unsaturated system (C=C–COO–) confers unique electronic and steric properties, influencing its reactivity in organic transformations such as Michael additions or Diels-Alder reactions .

Table 1: Key Structural and Molecular Data

PropertyValueSource Reference
Molecular FormulaC11_{11}H10_{10}O2_2
Molecular Weight (g/mol)174.19Calculated
CAS Registry Number54897-52-8
InChIKeyNot reported

Synthesis and Reaction Pathways

Esterification Methods

The synthesis of phenyl 3-methylbut-2-enoate can be achieved through classical acid-catalyzed esterification or modern coupling reagents. For example, Shiina (2004) demonstrated the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) as a condensing agent for ester formation between carboxylic acids and alcohols under mild conditions . Applied to tiglic acid and phenol, this method would likely yield phenyl tiglate with high efficiency. Similarly, Mukaiyama et al. (1992) reported the use of 2-chloro-1-methylpyridinium iodide (CMPI) as a coupling reagent for sterically hindered esters, a strategy that could be adapted for synthesizing this compound .

Side Reactions and Byproducts

The α,β-unsaturated system in phenyl tiglate makes it susceptible to nucleophilic attack at the β-carbon. For instance, in the presence of amines or thiols, Michael adducts may form, necessitating careful control of reaction conditions to prevent undesired side products . Additionally, dimerization or polymerization—observed in analogs like phenyl 1,4-bis(3-methylbut-2-enoate)—could occur under acidic or high-temperature conditions .

Physical and Chemical Properties

Thermodynamic Properties

While direct measurements for phenyl 3-methylbut-2-enoate are unavailable, comparative data from structurally similar esters provide valuable approximations. For example, 4-(3-methyloxiranyl)-phenyl tiglate exhibits a Gibbs free energy of formation (ΔfG°) of -25.55 kJ/mol and an enthalpy of formation (ΔfH° gas) of -324.14 kJ/mol . These values suggest moderate stability, consistent with the conjugated π-system’s resonance stabilization.

Table 2: Estimated Thermodynamic Properties

PropertyValue (kJ/mol)Comparative CompoundSource Reference
ΔfG°~-20 to -304-(3-Methyloxiranyl)-phenyl tiglate
ΔfH° gas~-300 to -3504-(3-Methyloxiranyl)-phenyl tiglate
ΔvapH°~60–704-(3-Methyloxiranyl)-phenyl tiglate

Solubility and Partition Coefficients

The logP (octanol-water partition coefficient) of phenyl tiglate is estimated to be ~3.1, similar to phenyl 1,4-bis(3-methylbut-2-enoate) (logP = 3.02) . This hydrophobicity implies preferential solubility in organic solvents like dichloromethane or ethyl acetate, aligning with typical ester behavior.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of phenyl tiglate is expected to exhibit key absorption bands at:

  • ~1710–1740 cm1^{-1}: Stretching vibration of the ester carbonyl (C=O).

  • ~1630–1670 cm1^{-1}: C=C stretching of the α,β-unsaturated system.

  • ~1250–1300 cm1^{-1}: C–O stretching of the ester linkage .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR:

    • δ 6.8–7.5 ppm: Aromatic protons from the phenyl group.

    • δ 5.8–6.3 ppm: Vinyl protons (CH2_2=C(CH3_3)).

    • δ 1.9–2.1 ppm: Methyl protons (CH3_3) adjacent to the double bond .

  • 13^{13}C NMR:

    • δ 165–170 ppm: Carbonyl carbon (C=O).

    • δ 120–140 ppm: Aromatic and vinyl carbons .

Applications and Functional Relevance

Industrial and Synthetic Utility

Phenyl 3-methylbut-2-enoate serves as a versatile intermediate in organic synthesis. Its α,β-unsaturated ester moiety is a key substrate for:

  • Heterocyclic synthesis: Cycloaddition reactions to form pyrazoles or pyrroles.

  • Polymer chemistry: Potential monomer for biodegradable polyesters due to its ester linkage .

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